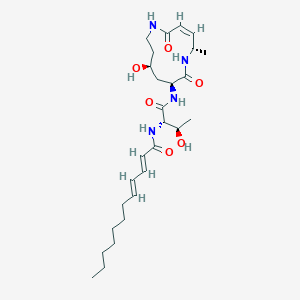
Glidobactin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 6439229 is a natural product found in Polyangium and Pseudomonas with data available.
科学研究应用
Antitumor Activity
Glidobactin A has been identified as a novel antitumor antibiotic with significant cytotoxic properties. Research indicates that it exhibits strong inhibitory effects on proteasomes, which are essential for regulating various cellular processes including apoptosis and cell cycle progression.
- Mechanism of Action : this compound functions by binding irreversibly to the active sites of proteasomes, leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells .
- Comparative Efficacy : In studies comparing this compound with other known proteasome inhibitors, it demonstrated lower IC50 values, indicating higher potency against cancer cell lines .
Table 1: Cytotoxicity of this compound Compared to Other Compounds
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | 0.069 | Polyangium brachysporum |
| Luminmycin A | 0.88 | Photorhabdus asymbiotica |
| Luminmycin D | 0.38 | Photorhabdus asymbiotica |
Production and Optimization
The production of this compound has been optimized through various fermentation techniques. Research shows that specific culture conditions can significantly enhance yield.
- Fermentation Conditions : Shake flasks and laboratory fermentors have been utilized to optimize media composition, resulting in approximately fivefold increases in this compound production .
- Environmental Triggers : Studies indicate that environmental factors, such as the presence of certain insects, can stimulate the biosynthesis of this compound, highlighting its ecological significance .
Microbial Interactions
This compound plays a crucial role in microbial ecology, particularly in the interactions between pathogenic bacteria and their hosts.
- Pathogenicity Enhancement : In Photorhabdus asymbiotica, the production of this compound is linked to its pathogenic capabilities during insect infections. The compound aids in suppressing host immune responses, facilitating bacterial survival and proliferation .
- Bioassay Studies : Experiments involving live crickets have confirmed that this compound is produced during infections, indicating its role as a virulence factor .
Therapeutic Potential Beyond Oncology
Beyond its antitumor applications, this compound's proteasome-inhibiting properties suggest potential uses in treating other diseases.
- Neurodegenerative Diseases : Given the role of proteasomes in neurodegeneration, there is ongoing research into using this compound for conditions like Alzheimer's disease .
- Autoimmune Disorders : The modulation of protein degradation pathways by this compound may offer therapeutic avenues for managing autoimmune diseases by altering immune responses .
Future Directions and Case Studies
Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound.
- Case Study Example : In a recent study involving various cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways, further supporting its potential as an anticancer agent .
- Synthetic Biology Approaches : Advances in synthetic biology may enable the production of this compound analogs with enhanced efficacy and reduced toxicity profiles for clinical use .
属性
CAS 编号 |
108351-50-4 |
|---|---|
分子式 |
C27H44N4O6 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O6/c1-4-5-6-7-8-9-10-11-12-13-24(35)31-25(20(3)32)27(37)30-22-18-21(33)16-17-28-23(34)15-14-19(2)29-26(22)36/h10-15,19-22,25,32-33H,4-9,16-18H2,1-3H3,(H,28,34)(H,29,36)(H,30,37)(H,31,35)/b11-10+,13-12+,15-14-/t19-,20+,21-,22-,25-/m0/s1 |
InChI 键 |
TYGJUQYJMIOZLZ-QQXADAIISA-N |
SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
手性 SMILES |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |
规范 SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
同义词 |
cepafungin II glidobactin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















